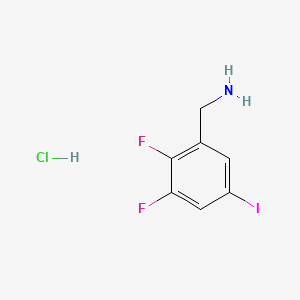

1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride

説明

1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride is a fluorinated aromatic amine compound It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, with a methanamine group

特性

分子式 |

C7H7ClF2IN |

|---|---|

分子量 |

305.49 g/mol |

IUPAC名 |

(2,3-difluoro-5-iodophenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C7H6F2IN.ClH/c8-6-2-5(10)1-4(3-11)7(6)9;/h1-2H,3,11H2;1H |

InChIキー |

IWKQUMSTMFEYGK-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C(=C1CN)F)F)I.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride typically involves the following steps:

Halogenation: Introduction of fluorine and iodine atoms to the benzene ring.

Amination: Introduction of the methanamine group.

The reaction conditions often involve the use of specific catalysts and solvents to facilitate the halogenation and amination processes. For instance, the halogenation might be carried out using fluorinating agents like Selectfluor, while the iodination could involve iodine or iodine monochloride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

化学反応の分析

Types of Reactions

1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: The methanamine group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used to replace the halogen atoms.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction reactions would modify the methanamine group.

科学的研究の応用

1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride has applications in medicinal chemistry, material science, and biological studies. It is used as a building block for synthesizing pharmaceutical compounds, in the development of advanced materials, and as a probe in biological assays.

Scientific Research Applications

- Medicinal Chemistry 1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride is a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

- Material Science The compound is useful in developing advanced materials, such as organic semiconductors, due to its unique electronic properties.

- Biological Studies It serves as a probe in biological assays to study how fluorinated compounds interact with biological systems.

Chemical Reactions

1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride can undergo substitution, oxidation, reduction, and coupling reactions.

- Substitution Reactions The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

- Oxidation and Reduction The methanamine group can be oxidized to form corresponding imines or reduced to form amines.

- Coupling Reactions The aromatic ring can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Preparation Methods

The synthesis of 1-(2,3-difluoro-5-iodophenyl)methanamine hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:

- Halogenation: Introduction of fluorine and iodine atoms onto the benzene ring.

- Amination: Conversion of the halogenated benzene derivative to the corresponding methanamine.

- Hydrochloride Formation: Treatment of the methanamine with hydrochloric acid to form the hydrochloride salt.

作用機序

The mechanism of action of 1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The methanamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

類似化合物との比較

Similar Compounds

1-(3-Iodophenyl)methanamine: Similar structure but lacks the fluorine atoms.

(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride: Similar but with different positions of the fluorine atoms.

Uniqueness

1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride is unique due to the specific positioning of the fluorine and iodine atoms, which can significantly influence its chemical properties and reactivity compared to similar compounds.

生物活性

1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride is a halogenated aromatic compound that has garnered attention in biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetic properties, and relevant case studies.

The compound features a difluoro and iodo substitution pattern on the phenyl ring, which significantly influences its interaction with biological targets. The presence of fluorine atoms allows for strong hydrogen bonding and electrostatic interactions, while iodine can participate in halogen bonding. These characteristics enhance the compound's ability to modulate enzyme and receptor activities, leading to various biological effects.

The biological activity of 1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their conformation and function.

- Receptor Modulation : It may act as a modulator for certain receptors, enhancing or inhibiting their activity depending on the context .

Biological Activity Overview

The compound has been investigated for several biological activities:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Exhibits growth inhibition in various cancer cell lines by targeting transcriptional factors. |

| Neurotransmitter Modulation | Potentially enhances cholinergic signaling by modulating muscarinic receptors. |

| Antimicrobial Properties | Shows promise in inhibiting bacterial growth through interference with metabolic pathways. |

Anticancer Activity

A study focused on the compound's ability to inhibit EWS-FLI1 transcriptional activity in Ewing sarcoma cells demonstrated significant growth inhibition with an IC50 value of 0.18 μM. This suggests that the compound effectively targets the transcriptional machinery crucial for tumor proliferation .

Neurotransmitter Modulation

Research has indicated that compounds structurally related to 1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride can act as positive allosteric modulators (PAMs) at muscarinic receptors. This modulation can enhance acetylcholine signaling, potentially offering therapeutic benefits in neurodegenerative diseases .

Antimicrobial Properties

Investigations into the antimicrobial effects of halogenated compounds have shown that 1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride exhibits inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of metabolic pathways essential for bacterial growth .

Pharmacokinetics

Understanding the pharmacokinetic profile of 1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride is crucial for its therapeutic application:

- Absorption : The presence of fluorine enhances lipophilicity, potentially improving membrane permeability.

- Distribution : Studies suggest rapid distribution in tissues, with a notable accumulation in organs such as the liver and kidneys.

- Metabolism : The compound is likely metabolized via phase I reactions involving cytochrome P450 enzymes, which may affect its bioavailability and efficacy.

- Excretion : Primarily excreted through renal pathways, necessitating monitoring of kidney function during therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride, and how can side products be minimized?

- Methodology : The synthesis typically involves reductive amination of the corresponding ketone precursor. For example, using NaBH(OAc)₃ in dichloroethane (DCE) under inert conditions can improve yield and reduce side reactions like over-reduction or dimerization . Key steps include:

- Purification via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).

- Monitoring reaction progress by TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH).

- Data Table :

| Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| NaBH(OAc)₃, DCE, 24h | 78 | 98.5% |

| NaBH₄, MeOH, 12h | 65 | 95.2% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be observed?

- Methodology :

- ¹H/¹³C NMR : Look for aromatic proton shifts at δ 6.8–7.5 ppm (split by fluorine coupling) and methanamine CH₂ signals near δ 3.2–3.8 ppm. Fluorine and iodine substituents cause distinct splitting patterns .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 306.93 (calculated for C₇H₇ClF₂IN⁺) .

- Data Table :

| NMR Signal (δ, ppm) | Assignment |

|---|---|

| 7.32 (dd, J=8.5 Hz) | Aromatic H (C5 position) |

| 3.45 (s, 2H) | Methanamine CH₂ |

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in amber glass containers at –20°C under inert gas (Ar/N₂). Avoid exposure to moisture and light, as the iodine substituent may undergo photolytic degradation. Use vacuum-sealed vials for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the iodine and fluorine substituents in cross-coupling reactions?

- Methodology : The iodine atom at C5 serves as a directing group for palladium-catalyzed coupling (e.g., Suzuki-Miyaura). Fluorine at C2/C3 enhances electron-withdrawing effects, stabilizing transition states. Use DFT calculations to map charge distribution and predict regioselectivity .

- Key Observation : Fluorine’s electronegativity increases the compound’s susceptibility to nucleophilic aromatic substitution at C5 (iodine site).

Q. How can researchers resolve contradictions in observed vs. predicted solubility data?

- Methodology : Perform a Hansen Solubility Parameter (HSP) analysis using solvents like DMSO, MeOH, and THF. Experimental solubility can deviate due to hydrochloride salt formation. For example:

- Experimental Solubility : 12 mg/mL in DMSO vs. Predicted : 18 mg/mL.

- Adjust predictions by accounting for ionic interactions using COSMO-RS simulations .

Q. What strategies mitigate racemization during chiral resolution of the methanamine moiety?

- Methodology : Use chiral auxiliaries (e.g., (R)-BINOL) during crystallization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/IPA eluent). Optimal conditions: 4°C, slow evaporation to minimize kinetic resolution .

Q. How do steric and electronic effects influence regioselective functionalization of the difluoro-iodoaryl core?

- Methodology : Computational modeling (e.g., Gaussian 16) identifies reactive sites. Experimentally, iodine at C5 directs electrophilic substitution, while fluorine at C3 deactivates adjacent positions. Validate with X-ray crystallography of reaction intermediates .

Analytical Challenges

Q. What advanced techniques validate the absence of isomeric impurities in synthesized batches?

- Methodology :

- LC-MS/MS : Detect trace isomers (e.g., 2,4-difluoro derivatives) using MRM transitions.

- 2D NMR (HSQC, NOESY) : Confirm regiochemistry through through-space correlations .

Q. How to interpret conflicting HRMS data when halogen isotopes complicate mass analysis?

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。